4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 19871-37-5
VCID: VC14812937
InChI: InChI=1S/C14H14N2O4S/c1-10-3-7-13(8-4-10)21(19,20)15-14-9-12(16(17)18)6-5-11(14)2/h3-9,15H,1-2H3
SMILES:
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

CAS No.: 19871-37-5

Cat. No.: VC14812937

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide - 19871-37-5

Specification

CAS No. 19871-37-5
Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
IUPAC Name 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Standard InChI InChI=1S/C14H14N2O4S/c1-10-3-7-13(8-4-10)21(19,20)15-14-9-12(16(17)18)6-5-11(14)2/h3-9,15H,1-2H3
Standard InChI Key PFHQXNWGHSJUIH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-Methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide (molecular formula: C₁₄H₁₄N₂O₅S) features a benzene ring core substituted with a methyl group at the para position and a sulfonamide group linked to a 2-methyl-5-nitrophenyl moiety. The molecular weight is approximately 322.34 g/mol, with the nitro group at the meta position relative to the sulfonamide linkage .

The sulfonamide functional group (–SO₂NH–) confers polarity and hydrogen-bonding capacity, critical for interactions with biological targets. X-ray crystallography of analogous compounds reveals planar configurations stabilized by intramolecular hydrogen bonds between the sulfonamide oxygen and adjacent aromatic hydrogens .

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related sulfonamides identifies key vibrational modes:

  • S=O asymmetric stretching at 1,320–1,160 cm⁻¹

  • N–H bending at 1,550–1,500 cm⁻¹

  • C–N stretching at 1,240–1,150 cm⁻¹ .

Nuclear magnetic resonance (NMR) data for similar structures show aromatic protons in the δ 7.2–8.5 ppm range, with methyl groups resonating at δ 2.3–2.7 ppm .

Synthesis and Manufacturing

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, the proposed pathway involves:

  • Sulfonation: 4-Methylbenzenesulfonyl chloride reacts with 2-methyl-5-nitroaniline in anhydrous dichloromethane.

  • Deprotonation: Triethylamine (TEA) neutralizes HCl byproducts.

  • Purification: Column chromatography isolates the product .

Yields for analogous reactions range from 37% to 99%, depending on substituent electronic effects and steric hindrance .

Optimization Challenges

  • Nitro Group Reactivity: The electron-withdrawing nitro group reduces amine nucleophilicity, necessitating elevated temperatures (80–100°C) or prolonged reaction times.

  • Byproduct Formation: Competing N-alkylation or oxidation side reactions require careful stoichiometric control .

Physicochemical Properties

PropertyValue (Analogous Compound)Source
Density1.414 g/cm³
Boiling Point457.9°C
LogP (Partition Coefficient)4.38

The high logP value suggests lipophilicity, enhancing membrane permeability in biological systems .

Solubility and Stability

Sulfonamides generally exhibit low water solubility (<1 mg/mL) but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic or basic conditions due to sulfonamide hydrolysis.

Applications in Research and Industry

Pharmaceutical Development

Sulfonamides serve as precursors for antibacterial agents, carbonic anhydrase inhibitors, and protease inhibitors. The nitro group in 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide may facilitate prodrug strategies, with nitroreductase enzymes activating the compound in hypoxic tumor environments.

Material Science

Sulfonamide-based polymers exhibit high thermal stability (decomposition temperatures >300°C), making them candidates for high-performance plastics .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey FeaturesBioactivity (MIC)
4-Methyl-N-(2-nitrophenyl)benzenesulfonamideC₁₃H₁₂N₂O₄SHigher solubility in ethanol16–64 μg/mL
4-Fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamideC₁₃H₁₁FN₂O₄SEnhanced metabolic stability4–16 μg/mL

Fluorinated analogues exhibit improved pharmacokinetics due to reduced cytochrome P450-mediated metabolism .

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